
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Descripción general
Descripción
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is a chemical compound with the CAS number 1220020-70-1. It is used for pharmaceutical testing and is available as a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is C15H25ClN2O . Its molecular weight is 284.83 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride are not detailed in the search results. For comprehensive information, it is recommended to refer to a dedicated chemical database or resource .Aplicaciones Científicas De Investigación
Organic Synthesis and Microwave Irradiation
Studies highlight the use of related aniline derivatives and piperazine hydrochlorides in organic synthesis, particularly under microwave irradiation, which offers a faster reaction rate compared to conventional methods. For example, the synthesis of N-aryl piperazine hydrochlorides from arylamines under microwave irradiation demonstrates the efficiency of such techniques in producing chemical intermediates (Jiang Jianhong, 2013).
Corrosion Inhibition
Compounds structurally similar to N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride have been investigated for their corrosion inhibition properties on metals in acidic environments. The adsorption and inhibition effects of synthesized thiophene Schiff bases on mild steel in acid solutions demonstrate the potential of aniline derivatives in protecting metals from corrosion (D. Daoud et al., 2014).
Catalysis and Polymerization
Research into the catalytic activities of aniline and piperazine derivatives reveals their importance in facilitating chemical reactions and polymerization processes. Aniline derivatives have been shown to catalyze the reaction between aniline and dimethyl carbonate, producing valuable carbamates under specific conditions, indicating the utility of these compounds in catalysis and synthesis (Lifeng Zhang et al., 2010).
Antimicrobial and Anticancer Activities
The synthesis of novel aniline-containing compounds for potential use in antimicrobial and anticancer therapies underscores the biomedical relevance of these chemicals. For instance, arylamino-containing hydroxamic acids have been identified as potent urease inhibitors, offering a new avenue for the treatment of Helicobacter pylori infections, which are linked to gastritis and gastric ulcers (Qi Liu et al., 2018).
Propiedades
IUPAC Name |
N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPUYBQGXLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



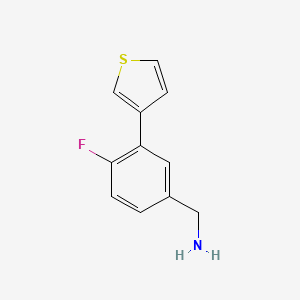
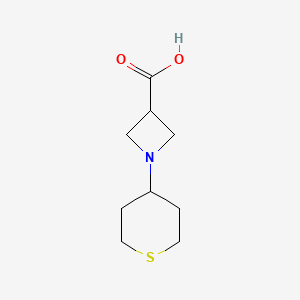


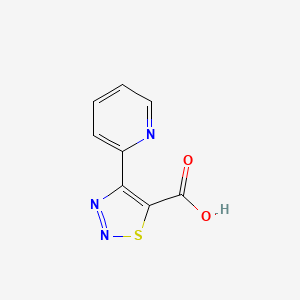
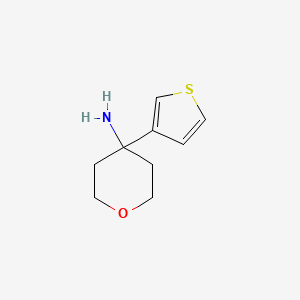
![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)
![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

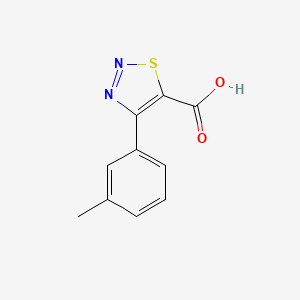
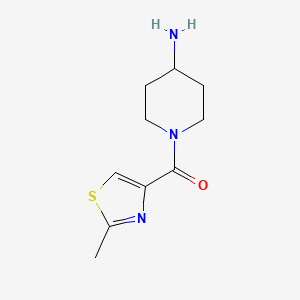
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)
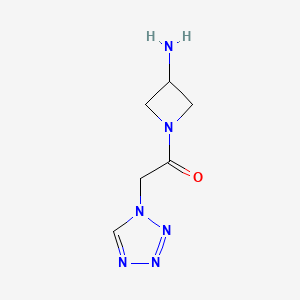
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)